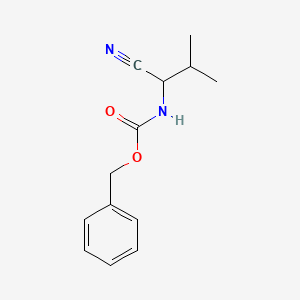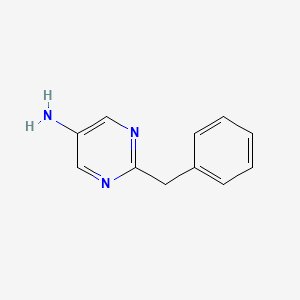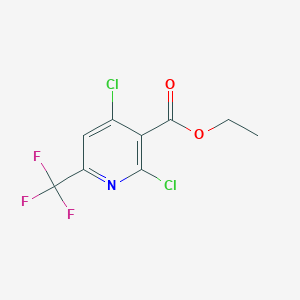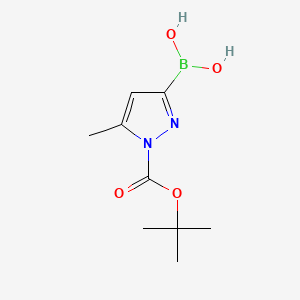
(1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrazol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The boronic acid group can be introduced through various methods, including the reaction of an organolithium or Grignard reagent with a boron-containing electrophile .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. Flow microreactor systems have been developed for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Free amine.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid in chemical reactions involves the reactivity of the boronic acid group and the stability provided by the Boc protecting group. The boronic acid group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of carbon-carbon bonds . The Boc group protects the amino functionality during these reactions and can be removed under acidic conditions to reveal the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid: Features a Boc-protected amino group and a boronic acid moiety.
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic ester: Similar structure but with a boronic ester group instead of a boronic acid group.
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronate: Contains a boronate group, which is another boron-containing functional group.
Uniqueness
The uniqueness of {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid lies in its combination of a Boc-protected amino group and a boronic acid moiety, making it a versatile intermediate for various synthetic applications. The Boc group provides stability and protection during reactions, while the boronic acid group enables participation in Suzuki-Miyaura coupling reactions, facilitating the formation of complex organic molecules .
Properties
Molecular Formula |
C9H15BN2O4 |
|---|---|
Molecular Weight |
226.04 g/mol |
IUPAC Name |
[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O4/c1-6-5-7(10(14)15)11-12(6)8(13)16-9(2,3)4/h5,14-15H,1-4H3 |
InChI Key |
JKAKOSJOTJUOEX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C(=C1)C)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



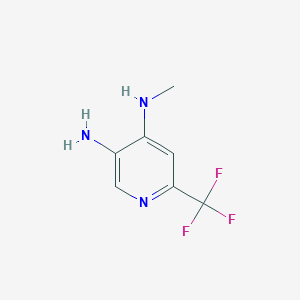
![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296888.png)
![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)
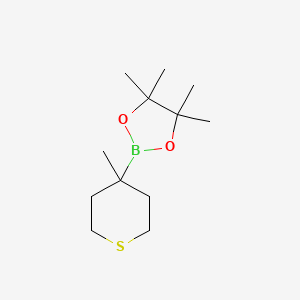
![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
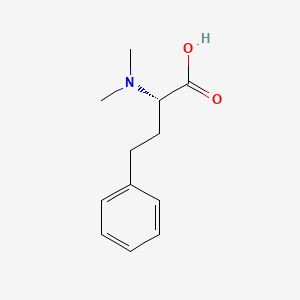
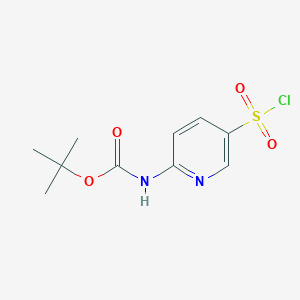
![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)
